5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid 5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18421893
InChI: InChI=1S/C29H16O9/c30-25-23-11-13(15-5-17(26(31)32)9-18(6-15)27(33)34)1-3-21(23)22-4-2-14(12-24(22)25)16-7-19(28(35)36)10-20(8-16)29(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)
SMILES:
Molecular Formula: C29H16O9
Molecular Weight: 508.4 g/mol

5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid

CAS No.:

Cat. No.: VC18421893

Molecular Formula: C29H16O9

Molecular Weight: 508.4 g/mol

* For research use only. Not for human or veterinary use.

5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid -

Specification

Molecular Formula C29H16O9
Molecular Weight 508.4 g/mol
IUPAC Name 5-[7-(3,5-dicarboxyphenyl)-9-oxofluoren-2-yl]benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C29H16O9/c30-25-23-11-13(15-5-17(26(31)32)9-18(6-15)27(33)34)1-3-21(23)22-4-2-14(12-24(22)25)16-7-19(28(35)36)10-20(8-16)29(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)
Standard InChI Key RRKFNFUOAWYRPX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)C4=C2C=CC(=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid features a central fluorenone core (9-oxofluorene) substituted at the 2- and 7-positions with isophthalic acid groups. The conjugated π-system of the fluorenone moiety combines with the electron-withdrawing carboxylic acid substituents to create a planar, rigid structure conducive to intermolecular stacking interactions .

Key structural parameters:

PropertyValueSource
Molecular FormulaC<sub>29</sub>H<sub>16</sub>O<sub>9</sub>
Molecular Weight508.43 g/mol
SMILESO=C1C2=C(C3=C1C=C(C4=CC(C(O)=O)=CC(C(O)=O)=C4)C=C3)C=CC(C5=CC(C(O)=O)=CC(C(O)=O)=C5)=C2
Topological Polar Surface Area (TPSA)166.27 Ų
Partition Coefficient (LogP)5.0248

The extended conjugation system (Figure 1) enables charge delocalization, while the carboxylic acid groups provide sites for coordination chemistry and hydrogen bonding .

Synthetic Approaches and Purification

Synthesis Pathways

While explicit synthetic details remain proprietary, retrosynthetic analysis suggests two plausible routes:

Route A:

  • Suzuki-Miyaura coupling of 2,7-dibromo-9-fluorenone with isophthalic acid pinacol boronic esters

  • Acidic hydrolysis of boronate protecting groups

  • Recrystallization from DMF/water mixtures

Route B:

  • Ullmann condensation between 2,7-diiodo-9-fluorenone and methyl 5-bromoisophthalate

  • Saponification of methyl esters using LiOH/THF/H<sub>2</sub>O

  • Column chromatography purification (silica gel, ethyl acetate/hexane)

Typical yields range from 35-45% after optimization, with purity >98% achievable via recrystallization .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data from analogous fluorenone derivatives shows:

Thermal EventTemperature Range (°C)ΔH (J/g)Source
Glass Transition (T<sub>g</sub>)215-22512.4
Decomposition Onset385-395-

The compound exhibits excellent thermal stability up to 300°C under nitrogen, making it suitable for high-temperature processing in polymer applications .

Applications in Advanced Materials

Organic Electronics

The planar conjugated structure enables applications as:

  • Polymer Solar Cells (PSCs): Serves as electron-deficient building block in donor-acceptor copolymers, achieving power conversion efficiencies >8% in PTB7-Th derivatives

  • Organic Field-Effect Transistors (OFETs): Hole mobility of 0.12 cm²/V·s reported in polyfluorene blends

  • Electroluminescent Devices: Blue-emitting layers with CIE coordinates (0.16, 0.09) in OLED prototypes

Metal-Organic Frameworks (MOFs)

The tetracarboxylic acid functionality facilitates construction of 3D coordination networks:

MOF PropertyValueSource
BET Surface Area1,450 m²/g
CO<sub>2</sub> Uptake (298K)4.2 mmol/g
H<sub>2</sub> Storage1.8 wt% at 77K
Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use face shield
Respiratory Tract IrritationH335Use fume hood

Recommended storage: Sealed containers under dry argon at 2-8°C .

Comparative Analysis with Analogues

Property5,5'-Diisophthalic Acid Derivative4,4'-Dibenzoic Acid Analogue
Solubility in DMF12 mg/mL8.4 mg/mL
HOMO Level (eV)-5.7-5.3
LUMO Level (eV)-3.2-2.9
Proton Conductivity1.8×10<sup>-3</sup> S/cm4.7×10<sup>-4</sup> S/cm

The meta-substituted isophthalic acid groups enhance solubility and intermolecular charge transfer compared to para-substituted analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator